

1-Methylisatin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Methylisatin

Cat. No.: B181951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Methylisatin**, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and known biological activities, presenting key data in a structured format to support research and development efforts.

Core Molecular and Physicochemical Data

1-Methylisatin, also known as N-Methylisatin or 1-Methylindole-2,3-dione, is a derivative of isatin.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	[1][2]
Molecular Weight	161.16 g/mol	[1]
CAS Number	2058-74-4	
Appearance	Light yellow to amber to dark green crystalline powder	
Melting Point	130-133 °C	
Purity	≥98% (GC)	

Synthesis of 1-Methylisatin and Derivatives

The synthesis of **1-Methylisatin** and its functionalized analogs is crucial for exploring their therapeutic potential. A common and effective method is the direct N-methylation of the corresponding isatin precursor.

Experimental Protocol: N-Methylation of 5-Bromoisatin

This protocol details the synthesis of 5-bromo-1-methylindoline-2,3-dione, a derivative of **1-Methylisatin**.

Materials:

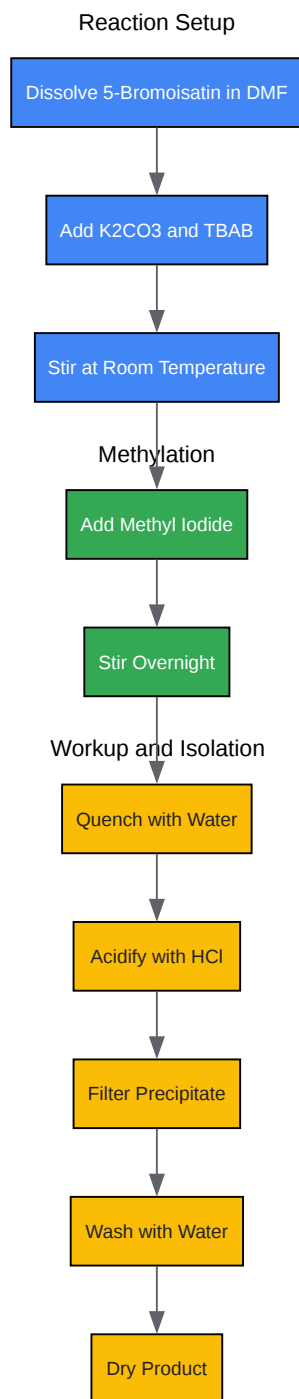
- 5-Bromoisatin
- Methyl Iodide (CH_3I)
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Tetra-n-butylammonium Bromide (TBAB)
- Deionized Water
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Dissolve 5-bromoisatin (1.0 equivalent) in DMF in a round-bottom flask.
- Add potassium carbonate (2.0 equivalents) and a catalytic amount of TBAB to the solution.
- Stir the mixture at room temperature for 15 minutes.
- Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction mixture overnight at room temperature.

- Pour the reaction mixture into deionized water.
- Acidify the aqueous mixture with dilute HCl, which will result in the precipitation of a yellow solid.
- Filter the precipitate and wash it thoroughly with water until the filtrate becomes neutral.
- Dry the solid product under a vacuum to obtain 5-bromo-1-methylindoline-2,3-dione.

Workflow for the N-Methylation of 5-Bromoisatin

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N-Methylation Experimental Workflow

Biological Activities and Therapeutic Potential

Isatin and its derivatives, including **1-Methylisatin**, exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Derivatives of isatin are being extensively investigated for their potential as anticancer agents. They have been shown to target various cancer cell lines and can act as inhibitors of crucial proteins involved in cell cycle regulation and signaling. For instance, certain 5-methylisatin derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

The introduction of different substituents on the isatin core allows for the modulation of their anticancer potency. For example, N-phenethyl, N-phenacyl, and N-(1- and 2-naphthylmethyl) derivatives of 5,7-dibromoisatin have been synthesized and evaluated against various cancer cell lines, with some compounds showing high potency.

Antiviral and Antimicrobial Activity

Isatin derivatives have a long history of investigation for their antiviral properties. Notably, N-methylisatin- β -thiosemicarbazone, in combination with other agents, has demonstrated potentiation of antiviral activity against the Japanese encephalitis virus in vitro. The isatin scaffold is considered a valuable starting point for the development of new antiviral and antimicrobial agents.

Enzyme Inhibition

1-Methylisatin and its analogs are utilized in studies investigating enzyme inhibition. For example, N-methyl isatin β -thiosemicarbazone was found to inhibit Rous sarcoma virus RNA-dependent DNA polymerase. The isatin core can be modified to design specific inhibitors for various enzymatic targets.

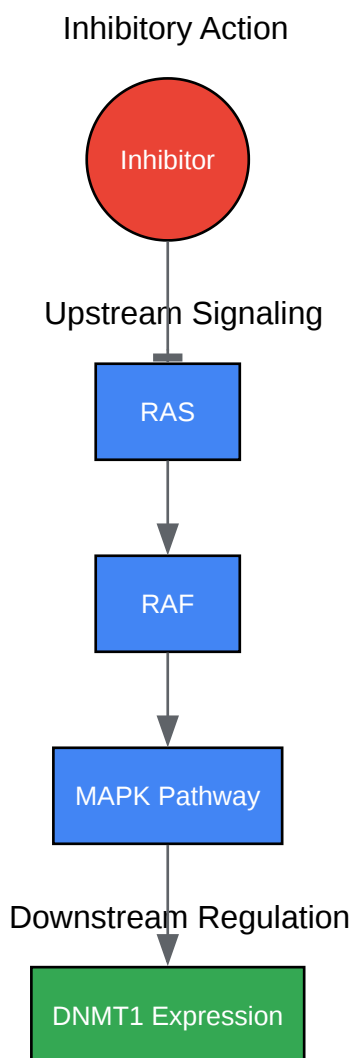
Signaling Pathway Interactions

While a specific signaling pathway directly modulated by **1-Methylisatin** is not yet fully elucidated, the broader class of isatin derivatives is known to interact with multiple signaling pathways implicated in disease. For instance, inhibition of the mevalonate pathway, which can

be influenced by compounds affecting downstream signaling, has been shown to have epigenetic consequences in cancer cells by affecting DNA methyltransferase (DNMT1) and histone deacetylases (HDACs). The development of isatin-based compounds as inhibitors of pathways like the IL-6/STAT3 signaling cascade is an active area of research for inflammatory diseases.

The general mechanism by which inhibitors of upstream signaling can affect epigenetic regulation is depicted below.

Conceptual Signaling Cascade Inhibition

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Inhibition of RAS-MAPK Pathway

Quantitative Biological Data

The following table summarizes key quantitative data for selected **1-Methylisatin** derivatives and related compounds from various studies.

Compound	Target/Assay	Cell Line	Activity (IC ₅₀)	Reference
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione	Anticancer	U937	0.19 μ M	
Echinatin Derivative T4	Antiproliferative	HT-29	2.87 - 13.88 μ M (range for several derivatives)	
Echinatin Derivative T4	Antiproliferative	K562	1.71 μ M	
Moxifloxacin-isatin hybrid	Anticancer	HepG2, MCF-7, DU-145	32 - 77 μ M (range)	
2,5-diaminobenzoxazole derivative 3e	IL-6/STAT3 signaling inhibition	-	3.51 μ g/mL	
2,5-diaminobenzoxazole derivative 3a	IL-1 β production inhibition	-	8.99 μ g/mL	

This guide provides a foundational understanding of **1-Methylisatin** for researchers and drug development professionals. The versatility of the isatin scaffold, combined with the potential for diverse functionalization, underscores its continued importance in the quest for novel therapeutics.

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References

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